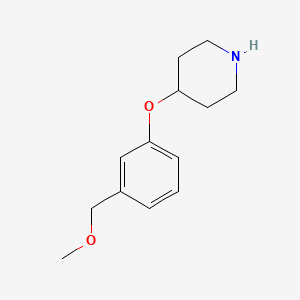

4-(3-(Methoxymethyl)phenoxy)piperidine

Description

Contextualization within Chemical Biology and Medicinal Chemistry Research

The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in the fields of chemical biology and medicinal chemistry. lookchem.com Its prevalence is underscored by its presence in a vast array of natural products, particularly alkaloids, and a multitude of synthetic pharmaceutical agents. pharmaffiliates.com The piperidine scaffold is a cornerstone in drug discovery, with well over 100 commercially available drugs incorporating this ring system. pharmaffiliates.com These therapeutics span a broad spectrum of activities, including anesthetic, antipsychotic, anti-allergic, and cardiovascular applications. pharmaffiliates.com The enduring interest in this scaffold is evidenced by the prolific research output, with thousands of scientific papers on piperidine-related compounds published in recent years. lookchem.com This extensive investigation highlights the critical role of the piperidine framework as a privileged structure in the design of novel bioactive molecules.

Rationale for Investigating Substituted Piperidine Scaffolds in Academic Inquiry

The sustained focus on substituted piperidine scaffolds in academic and industrial research is driven by their unique structural and physicochemical properties, which make them ideal for engineering specific biological activities. Key rationales for their investigation include:

Three-Dimensional (3D) Complexity : Unlike flat aromatic rings, the saturated piperidine ring adopts distinct chair conformations. This inherent three-dimensionality, combined with a limited number of rotatable bonds, provides a rigid and spatially defined scaffold. pharmaffiliates.com This 3D nature is crucial for creating molecules that can engage with the complex topographies of biological targets like protein binding pockets, often leading to enhanced potency and selectivity. pharmaffiliates.com

Introduction of Chirality : Substitutions on the piperidine ring can readily introduce chiral centers, allowing for the exploration of stereoisomerism in drug-receptor interactions. This is a critical aspect of modern drug design, as different enantiomers or diastereomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.

Vectorial Display of Substituents : The piperidine ring serves as a versatile scaffold from which chemical substituents can be projected in well-defined spatial vectors. This allows medicinal chemists to systematically probe the chemical space around a core structure to optimize interactions with a biological target.

Modulation of Physicochemical Properties : The nitrogen atom in the piperidine ring is basic, providing a handle for modulating properties such as solubility and pKa. This is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Proven Bioactivity : The piperidine motif is a well-established pharmacophore found in numerous approved drugs and natural products with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. nih.gov This history of success provides a strong validation for its continued use as a template in drug discovery programs. nih.govappchemical.com

Structural Characterization and Nomenclature of 4-(3-(Methoxymethyl)phenoxy)piperidine

The chemical compound This compound is a specific derivative of the piperidine scaffold. Its systematic nomenclature precisely describes its molecular architecture, which is composed of three primary structural units: a piperidine ring, a phenoxy linker, and a methoxymethyl substituent.

Piperidine Ring : The core of the molecule is a piperidine ring, a saturated six-membered heterocycle containing five carbon atoms and one nitrogen atom. wikipedia.org

Phenoxy Group : Attached to the 4-position of the piperidine ring is a phenoxy group. This consists of a phenyl ring linked via an ether oxygen atom (C-O-C bond) to the piperidine scaffold.

Methoxymethyl Group : The phenyl ring of the phenoxy group is itself substituted. At the 3-position (or meta position) of the phenyl ring, there is a methoxymethyl group (-CH₂OCH₃). This group consists of a methylene (B1212753) bridge (-CH₂) attached to a methoxy (B1213986) group (-OCH₃).

The connectivity of these components results in the final structure. The IUPAC name, this compound, systematically defines these connections.

Below are the key chemical properties derived from its structure.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Core Scaffold | Piperidine |

| Linker | Ether (Phenoxy) |

| Key Substituents | Methoxymethyl on the phenyl ring |

| Canonical SMILES | COCC1=CC=CC(=C1)OC2CCNCC2 |

| InChI Key | InChI=1S/C13H19NO2/c1-15-9-11-6-5-7-12(8-11)16-13-10-14-2-4-13/h5-8,13-14H,2-4,9-10H2,1H3 |

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

4-[3-(methoxymethyl)phenoxy]piperidine |

InChI |

InChI=1S/C13H19NO2/c1-15-10-11-3-2-4-13(9-11)16-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 |

InChI Key |

ZDEBJTFVOVFLFZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC=C1)OC2CCNCC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Innovations for 4 3 Methoxymethyl Phenoxy Piperidine and Analogues

Retrosynthetic Analysis of the 4-(3-(Methoxymethyl)phenoxy)piperidine Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inairitilibrary.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. amazonaws.com For this compound, the analysis primarily focuses on the disconnection of the phenoxy ether linkage and the strategic functionalization of the piperidine (B6355638) ring.

The central ether bond in the target molecule presents two primary points for disconnection.

Disconnection A (Aryl C-O Bond): This approach involves cleaving the bond between the aryl ring and the ether oxygen. This retrosynthetic step suggests a synthesis route involving the coupling of an aryliodide or bromide with a piperidinol derivative. This strategy is characteristic of copper-catalyzed Ullmann coupling reactions. nih.gov The precursors for this approach would be 3-(methoxymethyl)iodobenzene and piperidin-4-ol.

Disconnection B (Piperidinyl C-O Bond): This alternative disconnection breaks the bond between the piperidine ring and the ether oxygen. This is a more common strategy and corresponds to nucleophilic substitution reactions. The precursors are a phenol (B47542) derivative and a piperidine with a suitable leaving group at the 4-position (e.g., a tosylate or mesylate) or a hydroxyl group for activation via a Mitsunobu reaction. nih.gov This leads to two key intermediates: 3-(methoxymethyl)phenol (B3022784) and a functionalized piperidin-4-ol. This approach is often preferred due to the milder conditions typically associated with reactions like the Williamson ether synthesis or the Mitsunobu reaction.

A schematic representation of the two primary disconnection strategies for the ether linkage.

A schematic representation of the two primary disconnection strategies for the ether linkage.

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and numerous methods exist for its synthesis and functionalization. researchgate.net Strategies can be broadly categorized into two types: construction of the piperidine ring or modification of a pre-existing piperidine core.

Ring Construction: Polyfunctional piperidines can be assembled from acyclic precursors using methods like the three-component Mannich reaction, which can build the ring stereoselectively. rsc.org This approach is valuable for creating highly substituted or complex piperidine analogues from simple building blocks.

Modification of Pre-existing Rings: This is a more direct approach when the core piperidine structure is readily accessible.

C-H Functionalization: Direct C-H functionalization offers an atom-economical way to introduce substituents. Rhodium-catalyzed reactions, for instance, can achieve site-selective functionalization at the C2, C3, or C4 positions, with the outcome often controlled by the choice of catalyst and the nitrogen protecting group. researchgate.netnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. The Shapiro reaction followed by a Suzuki or Negishi cross-coupling can be used to synthesize 4-arylpiperidines from 4-piperidone (B1582916) precursors. nih.govresearchgate.net Similarly, direct α-arylation of N-Boc-4-hydroxypiperidine can be achieved via a one-pot Negishi cross-coupling, yielding 2,4-cis-disubstituted products with high diastereoselectivity. nih.govresearchgate.net

Precursor Synthesis and Optimization

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks: the substituted phenol and the functionalized piperidine.

The synthesis of 3-(methoxymethyl)phenol can be envisioned starting from a more common precursor, 3-methoxyphenol (B1666288).

One plausible synthetic route involves the following steps:

Formylation of 3-methoxyphenol: A formyl group can be introduced onto the aromatic ring.

Reduction of the Aldehyde: The resulting aldehyde is reduced to a hydroxymethyl group.

Etherification: The hydroxymethyl group is converted to a methoxymethyl ether.

Demethylation: The methoxy (B1213986) group on the phenol is selectively cleaved to reveal the free hydroxyl group.

An alternative approach could involve the direct hydroxymethylation of a suitable phenol with formaldehyde (B43269) in the presence of a basic catalyst, followed by etherification of the resulting hydroxymethyl group. google.com The synthesis of related methoxyphenols, such as 3-methoxyphenol from resorcinol (B1680541) and dimethyl sulfate (B86663), is a well-established procedure. chemicalbook.com

Table 1: Representative Reactions for Phenol Intermediate Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Resorcinol | 1) NaOH 2) Dimethyl sulfate | 3-Methoxyphenol | 50% | chemicalbook.com |

| Phenol Compound | 1) Formalin, KOH 2) Methanol, Acid Catalyst | Methoxymethyl-containing phenol | Not specified | google.com |

Piperidin-4-ol is a key intermediate for syntheses following Disconnection B. It is often used with a protecting group on the nitrogen, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The synthesis of N-Boc-4-hydroxypiperidine is straightforward, and the Boc group can be easily removed under acidic conditions to yield 4-hydroxypiperidine (B117109) hydrochloride. chemicalbook.com

Similarly, piperidin-4-ylmethanol and its protected forms are crucial precursors for analogues. The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib, starts from piperidin-4-ylmethanol, which undergoes acylation, sulfonation, and substitution. researchgate.net

Key Coupling Reactions and Transformations

The final step in assembling the core structure is the formation of the phenoxy ether linkage by coupling the phenol and piperidine precursors.

Mitsunobu Reaction: This reaction is highly effective for forming the ether bond. It involves reacting an alcohol (e.g., N-Boc-piperidin-4-ol) with a phenol in the presence of a phosphine (B1218219) reagent (like triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). nih.gov This method typically proceeds with inversion of configuration at the alcohol's stereocenter and is known for its mild conditions and broad substrate scope.

Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide (generated by treating the phenol with a base like NaH or K₂CO₃) with an alkyl halide or sulfonate. prepchem.com For this synthesis, N-Boc-piperidin-4-ol would first be converted to a better leaving group, such as a tosylate or mesylate, before reacting with the sodium salt of 3-(methoxymethyl)phenol.

A study on the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives demonstrates a common modern approach. A protected piperidinemethanol precursor is treated with methanesulfonic anhydride, and the resulting mesylate is displaced by the desired phenol to form the ether linkage. nih.gov

Table 2: Key Coupling Reactions for Ether Linkage Formation

| Reaction Type | Piperidine Precursor | Phenol Precursor | Key Reagents | Reference Example |

|---|---|---|---|---|

| Mitsunobu | N-Boc-piperidin-4-ol | Substituted Phenol | DEAD, PPh₃ | nih.gov |

| Williamson-type (Displacement) | N-Boc-piperidin-4-yl mesylate | Substituted Phenol | Base (e.g., Cs₂CO₃, K₂CO₃) | prepchem.comnih.gov |

| Ullmann Coupling | Substituted Piperidin-4-ol | Aryl Iodide | CuI, Picolinic Acid | nih.gov |

Once the protected core structure is assembled, the final step is typically the removal of the nitrogen protecting group (e.g., Boc deprotection using an acid like trifluoroacetic acid or HCl) to yield the final product, this compound. beilstein-journals.org

Etherification Methodologies (e.g., Mitsunobu Reaction, Williamson Ether Synthesis variants)

The central C-O ether linkage in this compound is most commonly constructed using classical etherification strategies. The choice between these methods often depends on the specific substrates, desired scale, and tolerance of functional groups.

Mitsunobu Reaction: This reaction is a powerful tool for forming carbon-oxygen bonds, particularly for the synthesis of aryl ethers from phenols and alcohols. nih.gov It operates under mild, redox-neutral conditions, involving the condensation of an alcohol and an acidic pronucleophile (in this case, a phenol) mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). ias.ac.innih.gov A key advantage of the Mitsunobu reaction is that it typically proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, a feature of great importance in the synthesis of chiral analogues. rwth-aachen.de

The synthesis of the target compound would involve the reaction of an N-protected 4-hydroxypiperidine with 3-(methoxymethyl)phenol.

Reaction Scheme: Mitsunobu Etherification

| Reagent/Condition | Role/Purpose | Typical Example |

| Azodicarboxylate | Activates the PPh₃ | DIAD or DEAD |

| Phosphine | Oxygen acceptor | Triphenylphosphine (PPh₃) |

| Solvent | Aprotic solvent | Tetrahydrofuran (THF), Toluene |

| Temperature | Mild conditions | 0 °C to room temperature |

Williamson Ether Synthesis: This classical method remains one of the most popular and straightforward approaches to preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the Sₙ2 displacement of a halide or other suitable leaving group by an alkoxide or phenoxide ion. wikipedia.org For the synthesis of this compound, this can be approached in two ways:

Deprotonation of 3-(methoxymethyl)phenol with a base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which then displaces a leaving group (e.g., tosylate, mesylate, or halide) from the 4-position of an N-protected piperidine.

Deprotonation of N-protected 4-hydroxypiperidine to form the alkoxide, which displaces a halide from 1-(halomethyl)-3-(methoxymethyl)benzene.

Due to the Sₙ2 mechanism, the Williamson synthesis works best with primary alkyl halides to avoid competing elimination reactions. wikipedia.orgacs.org Variants using phase-transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, which can be beneficial for scalability. rsc.orgmdma.ch

Reaction Scheme: Williamson Ether Synthesis

| Component | Role/Purpose | Typical Example |

| Base | Deprotonates the phenol/alcohol | NaH, K₂CO₃, Cs₂CO₃ |

| Alkylating Agent | Provides the electrophilic carbon | 4-Tosyloxy-piperidine, Benzyl (B1604629) halide |

| Solvent | Polar aprotic solvent | DMF, Acetonitrile (B52724) |

| Catalyst (optional) | Facilitates phase mixing | Tetrabutylammonium bromide (TBAB) |

N-Alkylation and N-Acylation Reactions of the Piperidine Nitrogen

Once the core 4-phenoxypiperidine scaffold is assembled, the secondary amine of the piperidine ring is available for further functionalization. This allows for the introduction of a wide variety of substituents, which is a common strategy in the development of analogue libraries for structure-activity relationship (SAR) studies.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through several methods.

Direct Alkylation: This involves the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base (e.g., K₂CO₃, triethylamine) to neutralize the generated hydrohalic acid. While straightforward, this method can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt, especially if the alkylating agent is used in excess.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.org This two-step, often one-pot, process involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is selective for the iminium ion over the carbonyl precursor and tolerates a wide range of functional groups.

N-Acylation: The piperidine nitrogen can be readily acylated to form amides. This is typically accomplished by reacting the piperidine with an acylating agent such as an acyl chloride or a carboxylic anhydride. The reaction is usually carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to scavenge the acidic byproduct (HCl or a carboxylic acid).

Functional Group Interconversions on the Phenoxy Moiety

The 3-(methoxymethyl)phenoxy group offers opportunities for further chemical modification, allowing for the synthesis of diverse analogues. The methoxymethyl group (a MOM ether) is a common protecting group for phenols but can also serve as a handle for other transformations.

Cleavage of the Methoxymethyl Ether: The MOM ether can be cleaved under various conditions to reveal the corresponding phenol. This deprotection can be achieved using acidic conditions or with Lewis acids. For instance, bismuth trichloride (B1173362) (BiCl₃) in aqueous acetonitrile has been shown to efficiently and chemoselectively cleave phenolic MOM ethers, leaving other functional groups like esters and benzyl ethers intact. ias.ac.inresearchgate.net Similarly, silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) serves as a mild, heterogeneous catalyst for this transformation at room temperature. youtube.com Revealing the phenol allows for subsequent re-alkylation or other modifications at that position.

Oxidation of the Methylene (B1212753) Group: While challenging, selective oxidation of the benzylic methylene group in the methoxymethyl moiety could potentially yield an ester or carboxylic acid, depending on the oxidant and conditions. Such transformations often require specialized catalytic systems, for example, using manganese catalysts that can preferentially oxidize methylene sites. acs.org

Modification of the Aromatic Ring: The phenoxy ring itself can be a site for further functionalization, such as electrophilic aromatic substitution (e.g., halogenation, nitration), although the directing effects of the existing ether and methoxymethyl substituents would need to be considered.

Stereochemical Control and Diastereoselective Synthesis Approaches

While this compound itself is an achiral molecule, many of its analogues possess one or more stereocenters. The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers can have vastly different biological activities.

Strategies for Chiral Induction and Separation (if applicable for analogues)

For analogues with chirality on the piperidine ring (e.g., at the 2-, 3-, or 4-positions), several strategies are employed to control the stereochemical outcome.

Asymmetric Synthesis from Chiral Precursors: One of the most reliable methods is to begin the synthesis with an enantiomerically pure starting material. For example, chiral 4-hydroxypiperidine derivatives can be prepared from materials in the chiral pool or through asymmetric synthesis, such as Rh-catalyzed asymmetric hydrogenation. nih.gov These chiral building blocks can then be carried through the synthetic sequence to produce the final product as a single enantiomer.

Diastereoselective Reactions: When multiple stereocenters are being formed, diastereoselectivity becomes crucial. For example, aza-Prins cyclizations can be used to construct substituted 4-hydroxypiperidines with high diastereoselectivity, often favoring the cis isomer. scispace.com Boronyl radical-catalyzed (4+2) cycloadditions have also been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. researchgate.net

Kinetic Resolution: For racemic mixtures of piperidine intermediates, kinetic resolution offers a path to enantiomeric enrichment. This involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. For instance, the kinetic resolution of 2,4-disubstituted piperidines can be achieved via enantioselective acylation using chiral hydroxamic acids. mdma.ch Similarly, asymmetric deprotonation using a chiral base like n-BuLi/sparteine can resolve racemic N-Boc-2-aryl-4-methylenepiperidines. acs.orglookchem.com

Chiral Chromatography: For mixtures of enantiomers or diastereomers that are difficult to separate by other means, preparative chiral high-performance liquid chromatography (HPLC) is a powerful, albeit often costly, tool for isolating stereochemically pure compounds. researchgate.net

Protecting Group Chemistry in Multi-Step Syntheses

In multi-step syntheses of complex piperidine analogues, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions.

The most common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group. It is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The N-Boc group is highly valued for its stability under a wide range of reaction conditions (e.g., nucleophilic attack, hydrogenation, mild base) while being easily removable under acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality makes it ideal for sequences involving modifications at other parts of the molecule.

The methoxymethyl (MOM) group on the phenol, as discussed in section 2.3.3, also functions as a protecting group. It is stable to strongly basic conditions, making it compatible with reactions like N-alkylation. Its removal under specific acidic or Lewis acidic conditions allows for selective unmasking of the phenolic hydroxyl group. ias.ac.inyoutube.com

Process Optimization and Scalability Studies for Laboratory Research

Transitioning a synthetic route from a small-scale discovery setting to a larger, laboratory research scale (grams to kilograms) presents several challenges that require process optimization.

Mitsunobu Reaction: A major drawback of the Mitsunobu reaction for scale-up is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct. researchgate.netscispace.com These byproducts can be difficult to remove from the desired product, often requiring tedious chromatography. nih.gov Optimization strategies for laboratory scale-up include:

Crystallization: Designing the synthesis so that the desired product can be crystallized directly from the crude reaction mixture is a highly effective method for purging TPPO and other byproducts. researchgate.net

Modified Reagents: Using polymer-bound or tagged phosphines and azodicarboxylates allows for the easy removal of byproducts through filtration or specialized extraction. nih.gov

Flow Chemistry: Performing the Mitsunobu reaction in a continuous flow reactor can significantly reduce reaction times (from hours to minutes) and improve selectivity and yield, making the process more efficient and scalable. ias.ac.in

Williamson Ether Synthesis: While generally more straightforward than the Mitsunobu reaction, scalability can be hampered by reaction rates and phase-mixing issues.

Phase-Transfer Catalysis (PTC): The use of PTC agents like quaternary ammonium salts is a well-established method to improve reaction rates in biphasic systems, making the process more efficient for larger scales. mdma.ch

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, which is advantageous for throughput and efficiency in a laboratory setting.

High-Temperature Conditions: For certain substrates, particularly in the synthesis of aryl ethers, using higher temperatures (e.g., >300 °C) can enable the use of weaker, less expensive alkylating agents and streamline the process for industrial applications. wikipedia.orgacs.org

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy for Proton Environment Characterization

A ¹H NMR spectrum of 4-(3-(methoxymethyl)phenoxy)piperidine would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, aromatic protons on the phenoxy ring would appear in the downfield region (typically δ 6.5-8.0 ppm), while the protons of the piperidine (B6355638) ring and the methoxymethyl group would be found in the more shielded, upfield region. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus helping to establish connectivity.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts would help differentiate between aromatic carbons, aliphatic carbons of the piperidine ring, the ether-linked carbon, and the carbons of the methoxymethyl group. For example, the carbon atom of the methoxy (B1213986) group (-OCH₃) would likely appear around δ 55-60 ppm, while the aromatic carbons would be observed in the δ 110-160 ppm range.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for mapping the proton network within the piperidine ring and confirming the structure of the methoxymethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would identify which protons are directly attached to which carbon atoms by showing correlations between their respective signals.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range connectivity (typically over two to three bonds) between protons and carbons. This would be vital for connecting the different fragments of the molecule, for example, by showing a correlation between the proton at the 4-position of the piperidine ring and the ipso-carbon of the phenoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₃H₁₉NO₂), distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

ESI-MS is a soft ionization technique that is well-suited for polar molecules. It would be used to generate the protonated molecule [M+H]⁺ of this compound, allowing for the confirmation of its molecular weight (221.29 g/mol ). Tandem MS (MS/MS) experiments could also be performed to induce fragmentation of the molecular ion, providing further structural insights.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the assessment of purity and the identification of volatile impurities in thermally stable compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile carrier gas. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that aids in its identification under specific chromatographic conditions.

Following separation, the eluted compounds are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process results in the formation of a molecular ion (M+) and a series of fragment ions. The fragmentation pattern is unique to a particular molecular structure and serves as a "molecular fingerprint," enabling its identification by comparing the obtained mass spectrum with reference spectra in a database.

For this compound, the fragmentation in EI-MS is anticipated to occur at several key locations within the molecule. Cleavage of the piperidine ring, the ether linkage, and the methoxymethyl group would likely generate a series of characteristic ions. For instance, fragmentation of the piperidine ring often leads to a prominent ion at m/z 84. The presence of an aromatic ring generally results in a significant molecular ion peak. whitman.edu The fragmentation of the methoxymethyl group could lead to the loss of a methoxy radical (•OCH3), resulting in an [M-31]+ ion.

The following table illustrates a hypothetical GC-MS analysis of this compound, including potential impurities and their characteristic mass fragments. It is important to note that this data is representative and based on the fragmentation patterns of analogous structures, as specific experimental data for this compound is not publicly available.

| Peak No. | Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Purity/Impurity |

| 1 | 8.5 | Piperidine | 85.15 | 85, 84, 56 | Volatile Impurity |

| 2 | 12.2 | 3-(Methoxymethyl)phenol (B3022784) | 138.16 | 138, 107, 77 | Impurity |

| 3 | 15.8 | This compound | 221.30 | 221, 190, 137, 84 | Main Compound |

| 4 | 17.1 | Isomeric Impurity | 221.30 | 221, 190, 137, 84 | Impurity |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chromatographic Techniques for Compound Isolation and Purity Verification

Chromatographic techniques are indispensable for both the isolation of this compound from a reaction mixture and the verification of its purity. High-Performance Liquid Chromatography (HPLC) and column chromatography are two of the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds. It offers high resolution, sensitivity, and reproducibility. For a compound like this compound, a reverse-phase HPLC method is generally suitable.

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

The purity of this compound can be determined by injecting a solution of the sample into the HPLC system and monitoring the eluent with a suitable detector, commonly a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A representative HPLC method for the analysis of this compound is detailed in the table below. The appearance of two peaks for piperidine derivatives in their free base form can sometimes occur due to differential ionization or interaction with the stationary phase; adjusting the mobile phase pH or using a different column chemistry can often resolve this. researchgate.net

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 0-20 min, 30-90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~12.5 min |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Column chromatography is a fundamental purification technique used to isolate compounds from a mixture on a preparative scale. uvic.ca For the purification of this compound, silica (B1680970) gel chromatography is a common and effective choice. Silica gel is a polar stationary phase, and the separation is based on the differential adsorption of the components of the mixture.

The crude product is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. commonorganicchemistry.com Compounds with higher polarity will adsorb more strongly to the silica gel and thus move down the column more slowly. Less polar compounds will have a weaker interaction with the stationary phase and will be eluted more quickly.

The choice of the eluent system is critical for achieving good separation. A gradient elution, where the polarity of the solvent system is gradually increased, is often employed to effectively separate compounds with a range of polarities. For a moderately polar compound like this compound, a solvent system such as a gradient of ethyl acetate (B1210297) in hexane (B92381) is typically used. The progress of the separation is monitored by collecting fractions of the eluent and analyzing them by Thin-Layer Chromatography (TLC).

An illustrative procedure for the purification of this compound by silica gel column chromatography is outlined below.

| Step | Procedure |

| Stationary Phase | Silica gel (60-120 mesh) |

| Eluent System | Gradient of Ethyl Acetate (EtOAc) in Hexane (e.g., 10% to 50% EtOAc) |

| Sample Loading | The crude product is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel. The dried silica is then carefully added to the top of the column. |

| Elution | The column is eluted with the solvent gradient, starting with a low polarity mixture and gradually increasing the polarity. |

| Fraction Collection | Fractions of the eluent are collected sequentially. |

| Monitoring | The composition of the collected fractions is monitored by TLC to identify the fractions containing the pure product. |

| Isolation | Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Other Spectroscopic Methods for Specific Functional Group Identification

While GC-MS provides detailed structural information, other spectroscopic techniques are invaluable for the rapid identification of specific functional groups within the molecule, complementing the data obtained from mass spectrometry.

Infrared (IR) spectroscopy is particularly useful for identifying the presence of key functional groups in this compound. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

The C-O-C stretching of the aromatic ether and the aliphatic ether (methoxymethyl group) would be expected to show strong absorptions in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹. libretexts.org

The N-H stretching of the secondary amine in the piperidine ring would give a moderate absorption in the region of 3300-3500 cm⁻¹. researchgate.netnist.gov

The C-H stretching of the aromatic ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine and methoxymethyl groups would be observed just below 3000 cm⁻¹.

The C=C stretching of the aromatic ring would result in absorptions in the 1600-1450 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Piperidine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | < 3000 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-O-C (Ether) | Stretch | 1250 - 1050 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By integrating the data from these advanced analytical methodologies, a comprehensive and robust characterization of this compound can be achieved, ensuring its structural integrity and purity.

Molecular Pharmacology and Mechanistic Investigations in Vitro Models

Receptor Binding Affinity Profiling in Isolated Systems

The interaction of 4-(3-(Methoxymethyl)phenoxy)piperidine analogues with various G protein-coupled receptors (GPCRs) and transporters has been a subject of scientific inquiry to determine their therapeutic potential and selectivity.

Dopamine (B1211576) Receptor Subtype Affinities (e.g., D4R Antagonism)

Research into a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has revealed potent antagonism at the dopamine D4 receptor (D4R). nih.govnih.gov These studies are critical in understanding the structure-activity relationships (SAR) that govern the affinity and selectivity of this scaffold for dopamine receptor subtypes. The D4 receptor is of particular interest due to its unique distribution in the brain, including high expression in the prefrontal cortex and hippocampus, suggesting its involvement in cognitive processes. nih.gov

Structure-activity relationship studies have led to the identification of compounds with exceptional binding affinity for the D4 receptor. For instance, certain analogues display remarkable selectivity for the D4 receptor, with over 2000-fold greater affinity compared to D1, D2, D3, and D5 subtypes. nih.govchemrxiv.org The substitution pattern on the phenoxy ring has been shown to be a critical determinant of D4R affinity. For example, compounds with a 3,4-difluorophenyl group or a 4-cyano-3-phenyl group have demonstrated high potency. chemrxiv.org A key interaction for this class of compounds is believed to be between the basic nitrogen of the piperidine (B6355638) ring and an aspartate residue (Asp115) in the D4 receptor. chemrxiv.org

Below is a table summarizing the D4 receptor binding affinities for selected 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, which helps to contextualize the potential affinity of this compound.

| Compound Analogue | Modification | D4R Kᵢ (nM) |

| Analogue 1 | 3,4-Difluorophenoxy | 5.5 |

| Analogue 2 | 3-Methylphenoxy | 13 |

| Analogue 3 | 4-Cyanophenoxy | 1.7 |

| Analogue 4 | 4-Fluoro-3-methylphenoxy | 6.5 |

| Analogue 5 | 4-Chlorophenoxy | 53 |

This table presents data for structurally related analogues to infer the potential activity of this compound. chemrxiv.org

Opioid Receptor Ligand Interactions (e.g., μ-Opioid Receptor)

The piperidine scaffold is a common feature in many ligands that target opioid receptors. The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, for example, are a known class of pure opioid antagonists. nih.gov The orientation of the 4-(3-hydroxyphenyl) group is believed to be crucial for their antagonist activity. nih.gov

Furthermore, the nature of the N-substituent on the piperidine ring can significantly influence the binding affinity and functional activity at the μ (mu), δ (delta), and κ (kappa) opioid receptors. nih.gov In studies of fentanyl, a potent μ-opioid agonist, the charged piperidine amine forms a critical salt bridge with an aspartate residue (Asp147) in the orthosteric binding site of the μ-opioid receptor. nih.gov While specific binding data for this compound at the μ-opioid receptor is not available in the reviewed literature, the general principles of piperidine-opioid receptor interactions suggest that this compound could potentially interact with these receptors, with its affinity and efficacy being dependent on the specific substitutions on the phenoxy and piperidine rings.

Choline (B1196258) Transporter (CHT) Inhibition Studies

The high-affinity choline transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, a rate-limiting step in the synthesis of acetylcholine. nih.gov As such, inhibitors of CHT are valuable tools for studying cholinergic neurotransmission. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective inhibitors of CHT. nih.gov

Radiolabeled choline uptake experiments in HEK293 cells stably expressing human CHT were used to determine the inhibitory activity of these compounds. nih.gov The structure-activity relationship studies in this series indicated that modifications to the amide functionality and the piperidine substituent significantly impacted potency. nih.gov While the exact IC₅₀ value for this compound is not provided in the literature, a related compound, ML352, which features a more complex benzamide (B126) structure attached to the piperidine, acts as a potent and selective CHT inhibitor with a Ki of 92 nM in hCHT-transfected HEK293 cells. nih.govsigmaaldrich.com This suggests that the phenoxy-piperidine scaffold can be a basis for the development of CHT inhibitors.

| Compound Analogue | IC₅₀ (nM) |

| Hemicholinium-3 | 5.6 |

| ML-352 | 41.9 |

This table shows IC₅₀ values for known CHT inhibitors to provide context for the potential activity of this compound analogues.

Other G Protein-Coupled Receptor (GPCR) Interactions

To assess the selectivity of new chemical entities, broad screening across a panel of GPCRs is a common practice in drug discovery. For the phenoxy-piperidine scaffold, high selectivity for its primary target can be achieved. For instance, the CHT inhibitor ML352 was tested against a panel of 68 GPCRs, ion channels, and transporters and was found to have IC₅₀ values greater than 10 µM for all off-target proteins, demonstrating high selectivity. sigmaaldrich.com This indicates that the phenoxy-piperidine core can be functionalized to achieve a specific desired activity without significant interactions with a wide range of other GPCRs. Specific screening data for this compound across a broad GPCR panel is not currently available in the public domain.

Enzyme Inhibition Kinetics and Characterization

The inhibitory effects of this compound analogues on key enzymes involved in neurotransmitter metabolism provide further insight into their pharmacological profile.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of acetylcholine, thereby terminating its action at the synapse. nih.gov Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. nih.gov The phenoxy-piperidine moiety is a component of several known cholinesterase inhibitors.

Studies on various piperidine derivatives have demonstrated a range of inhibitory potencies against both AChE and BChE. For example, a series of compounds with aminoalkoxy side chains exhibited moderate AChE inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov In another study, 4-phenethyl-1-propargylpiperidine derivatives were synthesized as dual inhibitors of BChE and monoamine oxidase B, with one compound showing a BChE IC₅₀ of 8.5 µM. nih.gov

The inhibitory potency is highly dependent on the specific substitutions on the piperidine and phenoxy rings, which influence the binding to the catalytic and peripheral anionic sites of the cholinesterases. While direct inhibitory data for this compound on AChE and BChE is not available, the data from related structures suggest that it may possess some level of cholinesterase inhibitory activity.

| Compound Analogue Class | Target Enzyme | IC₅₀ Range (µM) |

| Aminoalkoxy Piperidines | eeAChE | 1.9 - 8.6 |

| 4-Phenethyl-1-propargylpiperidines | hBChE | ~4.3 - 8.5 |

This table presents IC₅₀ values for classes of structurally related analogues against electric eel acetylcholinesterase (eeAChE) and human butyrylcholinesterase (hBChE) to indicate the potential activity of this compound. nih.govnih.gov

Protein Arginine Methyltransferase (PRMT) Inhibition

While the this compound scaffold is primarily associated with receptor-ligand interactions, investigations into its potential effects on enzymatic targets such as Protein Arginine Methyltransferases (PRMTs) are less documented in publicly available literature. PRMTs are crucial enzymes that catalyze the methylation of arginine residues, a post-translational modification that regulates numerous cellular processes, including signal transduction, RNA splicing, and DNA repair. windows.net The dysregulation of PRMTs is linked to various diseases, making them attractive therapeutic targets. windows.netrsc.org

Although direct inhibitory activity of this compound on PRMTs has not been established, other piperidine-containing scaffolds have been identified as PRMT inhibitors. For instance, a series of 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene) piperidin-4-ones has been characterized for its inhibitory action against Coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4). nih.gov Compounds from this series, notably 7g, 8e, and 8l, displayed high and selective CARM1 inhibition with minimal activity against other PRMTs. nih.gov This suggests that while the core piperidine structure is versatile, the specific substitution patterns are critical for directing activity towards specific enzyme families like PRMTs. The inhibitory mechanism for other classes of PRMT inhibitors, such as diamidine compounds, has been shown to be competitive with the substrate and noncompetitive with the cofactor S-adenosyl-L-methionine (SAM). researchgate.net Further investigation would be required to determine if the phenoxypiperidine scaffold could be adapted to target PRMTs.

Elucidation of Molecular Mechanisms of Action in Cellular Assays

The 4-phenoxypiperidine (B1359869) scaffold is a well-established pharmacophore that interacts with various receptors, primarily within the central nervous system. Analogs of this compound have been extensively studied as ligands for dopamine and sigma receptors.

Dopamine D4 Receptor Antagonism: A significant body of research has focused on developing (phenoxymethyl)piperidine derivatives as potent and selective antagonists for the dopamine D4 receptor (D4R). nih.govnih.gov Structure-activity relationship studies have led to the identification of 4,4-difluoropiperidine (B1302736) ether-based compounds with exceptional binding affinity for the D4R, with some analogs displaying Ki values in the sub-nanomolar range. nih.govnih.gov These compounds demonstrate remarkable selectivity, often over 2000-fold, against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govnih.gov Their antagonist activity makes them valuable as in vitro tools for investigating D4 receptor signaling in cellular models related to conditions like L-DOPA-induced dyskinesias. nih.govnih.gov

Sigma-1 (σ1) Receptor Binding: Phenoxyalkylpiperidines have also been identified as high-affinity ligands for the sigma-1 (σ1) receptor. uniba.it The phenoxy portion connected to the piperidine moiety is considered an optimal scaffold for achieving selectivity for the σ1 receptor over the σ2 subtype. uniba.it Modifications to both the phenoxy and piperidine rings have been shown to modulate binding affinity, with certain analogs achieving Ki values in the low nanomolar range for the σ1 receptor. uniba.it

The functional consequence of ligand binding by phenoxypiperidine analogs is determined by the receptor they target. As antagonists of the dopamine D4 receptor, these compounds are expected to block the downstream signaling cascades initiated by dopamine binding. D4 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. D4 receptors are selectively localized in key neuronal populations involved in motor control and plasticity within the cortico-basal ganglia network. nih.gov By blocking these pathways, D4 antagonists can modulate neuronal excitability and signaling, which is the basis for their investigation in motor disorders. nih.gov

For compounds targeting the sigma-1 receptor, the downstream effects are more complex. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which translocates upon ligand stimulation to modulate the function of various ion channels and signaling proteins. Its activation can influence calcium signaling, ion channel activity, and cellular stress responses, making its ligands potentially neuroprotective.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the piperidine (B6355638) ring is a critical determinant of a molecule's three-dimensional shape and, consequently, its biological activity. For 4-(3-(methoxymethyl)phenoxy)piperidine, the piperidine moiety is expected to predominantly adopt a chair conformation to minimize steric and torsional strain. ias.ac.in However, other higher-energy conformations like boat and twist-boat forms can exist in equilibrium and may be relevant for receptor binding. researchgate.netnih.gov

The key conformational question for a 4-substituted piperidine is the orientation of the substituent—in this case, the -(3-(methoxymethyl)phenoxy) group—which can be either axial or equatorial. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the ring.

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule. researchgate.net By systematically rotating the rotatable bonds (e.g., the C-O ether bond, the C-C bond of the methoxymethyl group) and calculating the energy of each resulting conformer, an energy landscape can be generated. This map reveals the lowest-energy (most stable) conformations and the energy barriers between different conformational states.

Table 1: Predicted Conformational Preferences of this compound

| Conformation | Substituent Orientation | Relative Energy (Predicted) | Key Features |

| Chair | Equatorial | Lowest | Thermodynamically most stable; bulky phenoxy group avoids steric clash. |

| Chair | Axial | Higher | Less stable due to 1,3-diaxial steric interactions. |

| Twist-Boat | - | High | A flexible, intermediate-energy conformation. May be adopted upon binding to a protein. nih.gov |

| Boat | - | Highest | Generally unstable; acts as a transition state between twist-boat forms. researchgate.net |

This is an interactive data table. Users can sort and filter the data as needed.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. connectjournals.comresearchgate.net Given the prevalence of the piperidine scaffold in central nervous system (CNS) active agents, plausible targets for this compound include opioid, sigma, or dopamine (B1211576) receptors. tandfonline.comnih.gov For this analysis, a hypothetical interaction with a receptor featuring a well-defined binding pocket is considered.

Active Site Analysis and Binding Pose Characterization

The first step in docking involves analyzing the receptor's binding site to identify key features such as hydrophobic pockets, hydrogen bond donors/acceptors, and charged residues. The this compound molecule is then computationally placed into this site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the highest-scoring poses are selected for further analysis.

The predicted binding pose would likely position the protonated nitrogen of the piperidine ring to form a crucial ionic interaction with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor, a common anchoring point for piperidine-containing ligands. researchgate.net The aromatic phenoxy group would likely occupy a hydrophobic pocket, while the methoxymethyl group could engage in additional hydrogen bonding or hydrophobic contacts.

Prediction of Key Intermolecular Interactions

Based on the optimal binding pose, the specific intermolecular interactions that stabilize the ligand-receptor complex can be identified. These non-covalent interactions are fundamental to molecular recognition and binding affinity.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Receptor Residues |

| Ionic Bond / Salt Bridge | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Ether Oxygen, Methoxymethyl Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic (π-π stacking) | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic (van der Waals) | Piperidine Ring, Methylene (B1212753) Groups | Leucine, Isoleucine, Valine, Alanine |

This is an interactive data table. Users can sort and filter the data as needed.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and receptor atoms over time. researchgate.netnih.gov An MD simulation, typically run for hundreds of nanoseconds, provides insights into the stability of the docked pose and the flexibility of the complex. uni-konstanz.de

Investigating Ligand Residence Time and Conformational Changes in Binding Pockets

By starting an MD simulation with the best-docked pose, researchers can assess its stability. If the predicted interactions are strong and favorable, the ligand will remain in the binding pocket for a significant duration of the simulation, indicating a long residence time. The root-mean-square deviation (RMSD) of the ligand's atoms is monitored; a low and stable RMSD suggests a stable binding mode. nih.gov

These simulations also reveal how the binding pocket adapts to the ligand. The amino acid side chains of the receptor are flexible and may rearrange to optimize their interactions with the ligand, a phenomenon known as "induced fit." MD simulations can capture these subtle yet critical conformational changes. nih.gov

Free Energy Calculations of Binding

MD simulations serve as the foundation for more rigorous calculations of binding free energy, which is a quantitative measure of binding affinity. nih.gov Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide highly accurate predictions of relative binding affinities between similar ligands. wustl.eduresearchgate.net

Another widely used, though less computationally intensive, method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. ucl.ac.uk This technique involves taking snapshots from the MD trajectory and calculating the free energy by combining the molecular mechanics energy of the complex with solvation free energies. This provides a more accurate estimation of binding affinity than docking scores alone and can help rationalize why certain ligands bind more strongly than others. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery, QSAR models are invaluable tools for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular features that govern their therapeutic effects. For derivatives of this compound and analogous compounds, QSAR studies serve to elucidate the structural requirements for their in vitro biological activity.

Development of Predictive Models for In Vitro Biological Activity

The development of predictive QSAR models for compounds structurally related to this compound involves a systematic process that begins with the curation of a dataset of molecules with known in vitro biological activities. These activities, often expressed as IC₅₀ or EC₅₀ values, are converted to a logarithmic scale (pIC₅₀ or pEC₅₀) to linearize the relationship with structural descriptors.

Various statistical methods are employed to build the QSAR models. Multiple Linear Regression (MLR) is a common starting point, which generates a simple and interpretable linear equation. researchgate.net For more complex relationships, machine learning techniques such as Support Vector Machines (SVM), Partial Least Squares (PLS), and neural networks are utilized. researchgate.net These methods can capture non-linear trends in the data, potentially leading to more robust and accurate models. frontiersin.org

The predictive power of a QSAR model is rigorously assessed through validation procedures. Internal validation techniques, such as leave-one-out cross-validation (q²), ensure the model's stability and robustness. frontiersin.org External validation, where the model is used to predict the activity of a set of compounds not used in model development, provides a true measure of its predictive ability (R²pred). nih.govrutgers.edu A statistically significant QSAR model is characterized by high values for both q² and R²pred, indicating its reliability for predicting the activity of new chemical entities. nih.govrutgers.edu

For instance, in studies of piperidine derivatives, QSAR models have been successfully developed to predict their toxicity against Aedes aegypti, achieving determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets. nih.gov Similarly, for other classes of compounds, such as amide derivatives, machine learning-based QSAR models have shown excellent predictive performance with R² values up to 0.97 for the training set and 0.95 for the test set. frontiersin.org

The table below illustrates a hypothetical summary of statistical parameters for a QSAR model developed for a series of phenoxy-piperidine analogs, showcasing the metrics used to evaluate model performance.

| Statistical Parameter | Value | Description |

| N | 50 | Number of compounds in the dataset |

| R² | 0.88 | Coefficient of determination (goodness of fit) |

| q² (LOO) | 0.75 | Cross-validated coefficient (internal predictive ability) |

| R²pred | 0.82 | Predictive R² for the external test set (external predictive ability) |

| RMSE | 0.25 | Root Mean Square Error |

These predictive models, once validated, can be used to virtually screen large libraries of compounds, prioritizing the synthesis and testing of candidates with the highest predicted biological activity.

Descriptors and Feature Selection for QSAR Model Building

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure of the compounds. documentsdelivered.com These descriptors quantify various aspects of the molecule's physicochemical properties and are categorized into several classes.

Classes of Molecular Descriptors in QSAR:

Topological (2D) Descriptors: These are calculated from the 2D representation of the molecule and describe its connectivity and topology. Examples include molecular connectivity indices, shape indices, and atom counts. nih.govhufocw.org

Geometrical (3D) Descriptors: These descriptors are derived from the 3D conformation of the molecule and include information about its size, shape, and steric properties. Examples are molecular volume, surface area, and moments of inertia. researchgate.net

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu

Physicochemical Descriptors: This class includes properties like hydrophobicity (logP), molar refractivity, and polarizability, which are crucial for understanding a compound's interaction with biological systems. nih.gov

The selection of relevant descriptors is a critical step in building a predictive QSAR model. Including a large number of descriptors can lead to overfitting, where the model performs well on the training data but fails to predict the activity of new compounds. Therefore, feature selection methods are employed to identify the most informative descriptors.

Common Feature Selection Techniques:

Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance. rutgers.edu

Genetic Algorithms (GA): Inspired by natural evolution, this method selects an optimal subset of descriptors by iteratively improving a population of potential solutions. nih.gov

Heuristic Methods and Machine Learning Approaches: Techniques like the Heuristic Method (HM) and XGBoost can be used for both linear and non-linear descriptor selection. frontiersin.org

For phenoxy and piperidine-containing compounds, a combination of descriptors is often found to be important for biological activity. For example, in a QSAR study of phenolic antioxidants, the heat of formation, energies of the HOMO and LUMO, and the number of hydroxyl groups were identified as key descriptors. nih.gov In another study on piperine (B192125) analogs, the partial negative surface area, molecular shadow area, and heat of formation were found to be crucial for their inhibitory activity. nih.gov

The following table provides examples of descriptor classes and specific descriptors that could be relevant for building a QSAR model for this compound and its analogs.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

| Topological | Kier Shape Index (kappa) | Relates to molecular shape and steric interactions |

| Geometrical | Solvent Accessible Surface Area (SASA) | Influences solubility and interaction with the receptor surface |

| Electronic | Dipole Moment | Governs electrostatic interactions with the target protein |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the hydrophobicity, affecting membrane permeability and binding |

By carefully selecting a combination of these descriptors, robust and predictive QSAR models can be developed to guide the design of new, more potent analogs of this compound.

Applications in Chemical Biology and Research Tool Development

Design and Synthesis as Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for dissecting complex biological processes. The design and synthesis of compounds like 4-(3-(Methoxymethyl)phenoxy)piperidine are often geared towards creating specific probes for studying biological systems, particularly in the context of receptor biology and cellular signaling.

The phenoxymethylpiperidine scaffold is a key structural element in the development of ligands for various receptors. For instance, derivatives of this scaffold have been synthesized and characterized as antagonists for the dopamine (B1211576) D4 receptor. nih.govchemrxiv.org These compounds are instrumental in mapping the binding sites of these receptors and validating their physiological roles. The affinity and selectivity of these probes are critical for their utility. Structure-activity relationship (SAR) studies on related molecules have demonstrated that modifications to the phenoxy and piperidine (B6355638) rings can significantly impact binding affinity and selectivity for their target receptors. chemrxiv.orgnih.gov

| Compound Scaffold | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| 4,4-difluoro-3-(phenoxymethyl)piperidine | Dopamine D4 | Derivatives show high binding affinity (Kᵢ in low nM range) and selectivity. | chemrxiv.org |

| Phenoxyalkylpiperidines | Sigma-1 (σ1) | N-[(4-methoxyphenoxy)ethyl]piperidines exhibit potent σ1 receptor agonism. | uniba.it |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Presynaptic choline (B1196258) transporter (CHT) | Identified as potent and selective inhibitors of CHT. | nih.gov |

Beyond receptor binding, molecular probes with the phenoxymethylpiperidine scaffold serve as critical tools for investigating the downstream signaling pathways associated with their target receptors. nih.gov By selectively activating or blocking a receptor, these compounds allow researchers to elucidate the complex cascade of events that constitute a signaling pathway. For example, selective D4 receptor antagonists have been used in cellular models to study their role in L-DOPA-induced dyskinesias, a common side effect of Parkinson's disease treatment. nih.govnih.gov

The utility of these compounds as research tools is underscored by their ability to modulate cellular responses in a controlled manner. While the specific effects of this compound on signaling pathways have not been reported, its structural features suggest it could be synthesized and utilized in a similar capacity to dissect the roles of various receptors in both normal physiology and disease states.

Utilization as Versatile Synthetic Building Blocks

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. nih.gov Consequently, piperidine derivatives, including this compound, are highly valued as versatile synthetic building blocks for the creation of more complex molecules.

The 4-phenoxypiperidine (B1359869) scaffold is a common starting point for the synthesis of diverse chemical libraries for high-throughput screening. researchgate.net The piperidine nitrogen can be readily functionalized through various chemical reactions, allowing for the introduction of a wide range of substituents. This enables the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity against a variety of targets. researchgate.net

The synthesis of libraries based on the piperidine scaffold has been instrumental in the discovery of novel ligands for numerous receptors, including opioid and nociceptin (B549756) receptors. The ability to systematically modify the substituents on the piperidine and phenoxy rings allows for a thorough exploration of the chemical space around the core scaffold, leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.

| Scaffold | Synthetic Application | Key Features | Reference |

|---|---|---|---|

| Piperidine | Drug-like molecular libraries | Readily synthesized from natural products like quinine. | researchgate.net |

| Piperidine-4-carboxamide | Design of enzyme inhibitors | Serves as a new scaffold for secretory glutaminyl cyclase inhibitors. | nih.gov |

| 4-Phenyl Piperidine | Targeting Mu Receptor | Used to synthesize small molecule mu agonists. | researchgate.net |

Piperidine derivatives are frequently employed as key intermediates in the total synthesis of complex natural products and pharmaceutical agents. nih.govnbinno.com The inherent structural features of the piperidine ring, combined with the ability to introduce various functional groups, make it a valuable precursor in multi-step synthetic sequences. For instance, compounds with a similar core structure to this compound serve as crucial intermediates in the synthesis of potent analgesics and other therapeutic agents. scispace.comresearchgate.net The methoxymethylphenoxy moiety can be further modified or may itself be a key pharmacophoric element in the final target molecule. The development of efficient synthetic routes to such piperidine-based intermediates is an active area of research in organic and pharmaceutical chemistry. nuph.edu.ua

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-(Methoxymethyl)phenoxy)piperidine, and what key reaction conditions are employed?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with a 3-(methoxymethyl)phenol derivative. Key conditions include using a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to deprotonate the phenol, facilitating ether bond formation. Post-reaction purification involves column chromatography or recrystallization to isolate the product. For analogous piperidine derivatives, similar protocols have been validated .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Essential precautions include:

- Personal protective equipment (PPE): Nitrile gloves, EN 166-certified goggles, and lab coats.

- Storage: Dry conditions at 2–8°C to prevent degradation or hygroscopic effects.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer : Core techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and methoxymethyl group integration.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺).

- Elemental analysis : Validate purity and stoichiometry (e.g., C, H, N content) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps or kinetic resolution via enzymatic hydrolysis. Computational reaction path analysis (e.g., quantum chemical calculations) can identify transition states to optimize stereochemical outcomes. ICReDD’s integrated computational-experimental workflows are exemplary for reducing trial-and-error in chiral synthesis .

Q. What methodologies are recommended for assessing the compound’s 5-HT receptor modulation activity?

- Methodological Answer : Pharmacological profiling involves:

- In vitro assays : Radioligand displacement (e.g., [³H]-5-HT binding to serotonin receptors) and functional assays (e.g., cAMP accumulation in HEK-293 cells expressing 5-HT₁A receptors).

- In vivo models : Behavioral assays (e.g., forced swim test in rodents) with dose-response analysis. Control for stereochemistry, as enantiomers may exhibit divergent activity (e.g., (-)-trans isomers showing higher potency in prior studies) .

Q. How should researchers address discrepancies in reported metabolic stability data for this compound?

- Methodological Answer : Resolve contradictions by:

- Purity verification : Use HPLC-MS to rule out impurities or degradation products.

- Species-specific metabolism : Compare human vs. rodent liver microsome incubation results.

- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4, CYP2D6) responsible for metabolic differences. Cross-validate with in silico ADMET predictions .

Q. What strategies are effective for resolving conflicting bioactivity data across studies?

- Methodological Answer :

- Standardize assays : Adopt uniform protocols (e.g., cell lines, incubation times).

- Chiral purity : Use chiral HPLC to confirm enantiomeric ratios, as impurities in racemic mixtures can skew results.

- Orthogonal validation : Pair receptor binding data with functional readouts (e.g., calcium flux vs. β-arrestin recruitment). Computational feedback loops (e.g., ICReDD’s approach) enhance reproducibility .

Key Considerations for Experimental Design

- Stereochemical Impact : Always characterize enantiomers separately, as bioactivity and metabolic profiles can differ drastically .

- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine, but may require post-reaction dialysis to remove residual traces .

- Data Reproducibility : Use computational tools (e.g., reaction path search algorithms) to pre-screen conditions, reducing experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.